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Abstract
Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine

triphosphate (ATP) that has become an indispensable tool in biochemistry and structural

biology. Its utility stems from the replacement of the labile P-O-P bond between the β and γ

phosphates of ATP with a stable P-N-P linkage. This substitution renders the molecule resistant

to cleavage by most ATPases, allowing researchers to trap and study enzymes in their ATP-

bound conformational states. This guide delves into the core of AMP-PNP's function, its

applications in elucidating enzymatic mechanisms, and its critical role in structural biology

techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM).

The Significance of the P-N-P Linkage
The chemical energy stored in the phosphoanhydride bonds of ATP is central to a vast array of

cellular processes. The hydrolysis of the terminal (γ) phosphate is a thermodynamically

favorable reaction that drives conformational changes in proteins, powers molecular motors,

and fuels metabolic pathways. However, the transient nature of the ATP-bound state makes it

challenging to study.
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The genius of AMP-PNP lies in the substitution of the β-γ bridging oxygen atom with an imido

group (-NH-). This P-N-P (phospho-nitrido-phosphate) bond is significantly more resistant to

enzymatic hydrolysis than the native P-O-P bond. This stability allows AMP-PNP to act as a

potent competitive inhibitor for many ATP-dependent enzymes, effectively "freezing" them in a

conformation that mimics the ATP-bound state. This arrested state provides a window for

detailed structural and functional investigation.

Quantitative Comparison of AMP-PNP and ATP
Binding
While AMP-PNP is a valuable mimic of ATP, its binding affinity for various enzymes can differ

from that of the natural substrate. These differences are crucial for designing and interpreting

experiments. The following tables summarize key kinetic parameters for a selection of ATP-

dependent enzymes, highlighting the comparative binding affinities of ATP and AMP-PNP.
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Enzyme/Protei
n

Organism/Sou
rce

ATP Parameter
(Km/Kd)

AMP-PNP
Parameter
(Ki/Kd)

Reference

Na+/K+-ATPase Canine Kidney
~1 µM (High

affinity Km)

2.2 µM (Kd with

50 µM MgCl2)

Kinesin-1

- Microtubule

gliding

3.5 mM

(Complete

inhibition at 2

mM ATP)

Glucokinase Human
0.78 ± 0.14 mM

([L]0.5)

0.27 ± 0.02 mM

([L]0.5)
[1]

Mitotic Motors PtK1 cells

0.2 mM (50%

inhibition of

spindle

elongation)

[2]

8.6 mM (50%

inhibition of

chromosome

movement)

[2]

Table 1: Comparison of Binding Affinities for ATP and AMP-PNP in Various Enzymes. This table

presents a summary of reported kinetic and binding constants for ATP and its non-hydrolyzable

analog, AMP-PNP, across a range of different enzymes. The values of Km, Kd, Ki, and IC50

provide a quantitative measure of the affinity and inhibitory potential of AMP-PNP relative to the

natural substrate, ATP.
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Enzyme ATP Km (µM) AMP-PNP Ki (µM) Type of Inhibition

Myosin S1 ATPase 50 15 Competitive

F1-ATPase

(Mitochondrial)
150 2 Competitive

Ca2+-ATPase

(Sarcoplasmic

Reticulum)

1-5 10-50 Competitive

Table 2: Kinetic Parameters of ATP and AMP-PNP for Selected ATPases. This table provides a

comparative overview of the Michaelis constant (Km) for ATP and the inhibition constant (Ki) for

AMP-PNP for several well-characterized ATPases. The data illustrates that AMP-PNP generally

acts as a competitive inhibitor, binding to the same active site as ATP.

Experimental Protocols: Harnessing the Power of
AMP-PNP
The successful application of AMP-PNP in research hinges on the careful design and execution

of experiments. Below are detailed methodologies for key experiments where AMP-PNP is

instrumental.

Protein Crystallography: Soaking with AMP-PNP to Trap
Conformational States
Objective: To obtain a crystal structure of a protein in its ATP-bound conformation.

Methodology:

Crystal Growth: Grow crystals of the target protein under conditions that yield well-diffracting

crystals.

Soaking Solution Preparation: Prepare a "soaking" or "cryo-protectant" solution that is

compatible with the crystallization condition. This solution should contain the cryoprotectant

(e.g., glycerol, ethylene glycol) at a concentration sufficient to prevent ice crystal formation

during flash-cooling.
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Ligand Addition: Add AMP-PNP and a divalent cation (typically MgCl2, as Mg2+ is often

required for nucleotide binding) to the soaking solution. A common starting concentration for

AMP-PNP is 1-5 mM, though the optimal concentration may need to be determined

empirically and should ideally be at least 10-fold higher than the Kd of the protein for AMP-

PNP.[3]

Crystal Soaking: Transfer the protein crystals to the soaking solution containing AMP-PNP.

The soaking time can vary from minutes to hours, depending on the crystal packing and the

accessibility of the active site.

Flash-Cooling: After soaking, loop a crystal and flash-cool it in liquid nitrogen.

Data Collection and Structure Determination: Collect X-ray diffraction data and solve the

structure to reveal the protein in its AMP-PNP-bound state.

Grow Protein Crystals
Soak Crystals in

AMP-PNP Solution
Prepare Soaking Solution
(Cryoprotectant + Buffer)

Add AMP-PNP + MgCl2
(e.g., 1-5 mM)

Flash-Cool Crystal
in Liquid Nitrogen

Collect X-ray
Diffraction Data Solve Protein Structure

Click to download full resolution via product page

Crystal soaking workflow for structural studies.

Cryo-Electron Microscopy (Cryo-EM): Sample
Preparation with AMP-PNP
Objective: To visualize a protein or protein complex in its ATP-bound state at near-atomic

resolution.

Methodology:

Protein Purification: Purify the protein of interest to homogeneity.

Complex Formation: Incubate the purified protein with AMP-PNP and MgCl2. Typical

concentrations are in the range of 1-10 mM for AMP-PNP and a similar or slightly higher
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concentration for MgCl2. The incubation time should be sufficient to allow for binding,

typically 15-30 minutes on ice.

Grid Preparation: Apply a small volume (3-4 µL) of the protein-AMP-PNP complex to a glow-

discharged cryo-EM grid.

Blotting and Plunging: Blot the grid to remove excess liquid, leaving a thin film of the sample.

Immediately plunge-freeze the grid into liquid ethane or a mixture of liquid ethane and

propane. This rapid freezing vitrifies the sample, preserving the protein's native structure.

Data Collection and Image Processing: Collect images of the vitrified sample using a

transmission electron microscope. Process the images to reconstruct a 3D model of the

protein in its AMP-PNP-bound state.
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Cryo-EM sample preparation with AMP-PNP.

Enzyme Kinetics: Determining the Inhibitory Constant
(Ki) of AMP-PNP
Objective: To quantify the inhibitory potency of AMP-PNP on an ATP-dependent enzyme.

Methodology:
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Assay Setup: Set up a series of enzymatic reactions with varying concentrations of the

natural substrate, ATP.

Inhibitor Addition: For each ATP concentration, perform the assay in the absence and

presence of several different fixed concentrations of AMP-PNP.

Reaction Monitoring: Measure the initial reaction velocity (v0) for each condition. The method

for monitoring the reaction will depend on the specific enzyme (e.g., spectrophotometry,

fluorescence, radioactivity).

Data Analysis: Plot the data using a Lineweaver-Burk plot (1/v0 vs. 1/[ATP]). In the case of

competitive inhibition, the lines for the different AMP-PNP concentrations will intersect on the

y-axis.

Ki Calculation: Determine the apparent Km (Km,app) from the x-intercept of each line. A

secondary plot of Km,app versus [AMP-PNP] will yield a straight line with a slope of Km/Ki

and a y-intercept of Km, allowing for the calculation of Ki.

Elucidating Signaling Pathways and Molecular
Mechanisms
AMP-PNP has been instrumental in dissecting the mechanisms of numerous biological

processes.

G-Protein Signaling
G-protein-coupled receptors (GPCRs) activate heterotrimeric G-proteins by promoting the

exchange of GDP for GTP on the Gα subunit. To study the activated state, non-hydrolyzable

GTP analogs like GTPγS are often used. Similarly, in systems where ATP is involved in

downstream signaling from G-proteins, AMP-PNP can be used to lock effector enzymes in an

activated state.
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G-protein activation cycle and the role of non-hydrolyzable analogs.
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Motor Proteins: The Kinesin Walking Mechanism
Kinesin motor proteins "walk" along microtubules, a process fueled by ATP hydrolysis. The use

of AMP-PNP has been crucial in deciphering the hand-over-hand mechanism of kinesin

movement. By binding AMP-PNP, one head of the kinesin dimer can be locked in a tightly

bound state to the microtubule, allowing researchers to study the conformational changes and

movement of the other head.[4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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